molecular formula C21H19ClN4O3 B2755041 2-[1-[2-(2-Chlorophenoxy)propanoyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one CAS No. 2380191-33-1

2-[1-[2-(2-Chlorophenoxy)propanoyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one

Cat. No. B2755041
CAS RN: 2380191-33-1
M. Wt: 410.86
InChI Key: SIXLSXIKYCJKRH-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups. It contains an azetidine ring, which is a four-membered cyclic amine, and a pyridazinone, which is a six-membered ring containing two nitrogen atoms. It also has a chlorophenoxy group and a propanoyl group attached to the azetidine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The azetidine ring and the pyridazinone ring would contribute to the rigidity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The azetidine ring, for example, might undergo reactions typical of cyclic amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorophenoxy group might make the compound relatively non-polar and lipophilic .

Mechanism of Action

Without specific information about the intended use or target of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The potential applications of this compound would depend on its biological activity. It could be interesting to investigate its interactions with various biological targets .

properties

IUPAC Name

2-[1-[2-(2-chlorophenoxy)propanoyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3/c1-14(29-19-5-3-2-4-17(19)22)21(28)25-12-16(13-25)26-20(27)7-6-18(24-26)15-8-10-23-11-9-15/h2-11,14,16H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXLSXIKYCJKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)N2C(=O)C=CC(=N2)C3=CC=NC=C3)OC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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